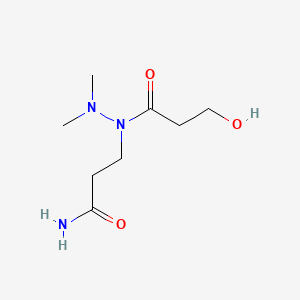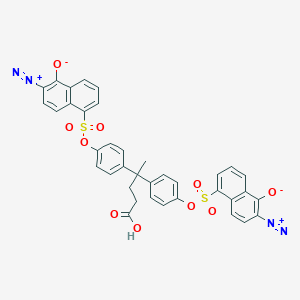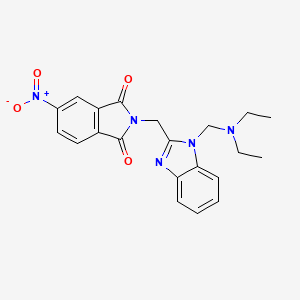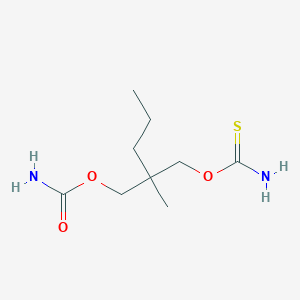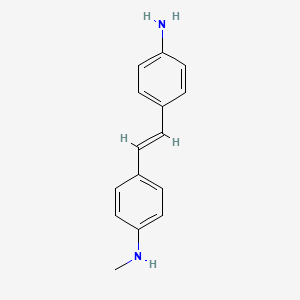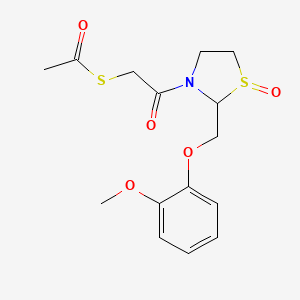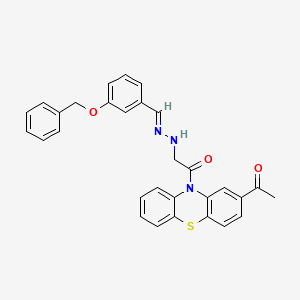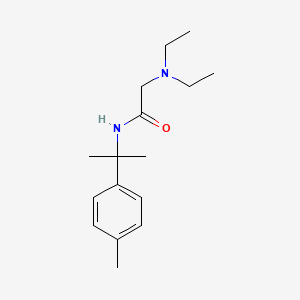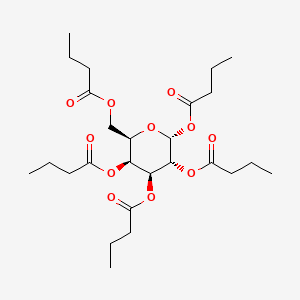
alpha-D-Galactopyranose, pentabutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Galactopyranose, pentabutanoate is a derivative of alpha-D-Galactopyranose, a monosaccharide that is a constituent of many polysaccharides
Méthodes De Préparation
The synthesis of alpha-D-Galactopyranose, pentabutanoate typically involves the esterification of alpha-D-Galactopyranose with butanoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to drive the esterification to completion .
Industrial production methods for such esters often involve similar esterification reactions but on a larger scale, with continuous removal of water to shift the equilibrium towards the ester product. The use of more efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Alpha-D-Galactopyranose, pentabutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups. For example, treatment with ammonia can yield the corresponding amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
Alpha-D-Galactopyranose, pentabutanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound can be used to investigate the metabolic pathways of esterified sugars in biological systems.
Medicine: Research into its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of biodegradable polymers and as an intermediate in the production of various fine chemicals.
Mécanisme D'action
The mechanism of action of alpha-D-Galactopyranose, pentabutanoate involves the hydrolysis of the ester bonds to release alpha-D-Galactopyranose and butanoic acid. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems. The released alpha-D-Galactopyranose can then enter various metabolic pathways, while butanoic acid can be further metabolized or utilized in other biochemical processes .
Comparaison Avec Des Composés Similaires
Alpha-D-Galactopyranose, pentabutanoate can be compared with other esterified sugars such as:
Alpha-D-Glucopyranose, pentaacetate: Similar esterification but with acetate groups instead of butanoate.
Beta-D-Galactopyranose, pentabutanoate: Similar structure but with a different anomeric configuration.
Alpha-D-Mannopyranose, pentabutanoate: Similar esterification but with mannose instead of galactose.
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which can influence its reactivity and applications in various fields .
Propriétés
Numéro CAS |
125161-50-4 |
|---|---|
Formule moléculaire |
C26H42O11 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetra(butanoyloxy)oxan-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H42O11/c1-6-11-18(27)32-16-17-23(34-19(28)12-7-2)24(35-20(29)13-8-3)25(36-21(30)14-9-4)26(33-17)37-22(31)15-10-5/h17,23-26H,6-16H2,1-5H3/t17-,23+,24+,25-,26-/m1/s1 |
Clé InChI |
URBLVNWOCAGFPV-JKYBTISASA-N |
SMILES isomérique |
CCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES canonique |
CCCC(=O)OCC1C(C(C(C(O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


